molecular formula C9H9N3S2 B187115 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine CAS No. 83757-08-8

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Cat. No. B187115
CAS RN: 83757-08-8
M. Wt: 223.3 g/mol
InChI Key: UOIUWIYFNWLYPM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity or basicity, electrophilic and nucleophilic sites, and reactivity towards various reagents.


Scientific Research Applications

  • Drug Synthesis : It's used in the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, which are significant in pharmacology (Park et al., 2009).

  • Material Chemistry : This compound plays a role in the crystal engineering of organometallic materials, demonstrating its utility in materials chemistry (Ardan et al., 2017).

  • Synthesis Efficiency : The use of ultrasound in its synthesis indicates advances in chemical synthesis techniques, enhancing efficiency (Erdogan, 2018).

  • Anticancer and Antimicrobial Properties : Schiff bases derived from thiadiazole compounds, including this compound, have been shown to possess DNA protective ability and antimicrobial activity, highlighting their potential in medicinal applications (Gür et al., 2020).

  • Antimicrobial Activities : Novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, related to this compound, display significant antimicrobial activities, again underscoring their pharmaceutical relevance (Idrees et al., 2019).

  • Anticancer Activity : Some derivatives of this compound have been synthesized and evaluated for anticancer activity, particularly against Ehrlich’s Ascites carcinoma cells in mice (Naskar et al., 2015).

  • Thermal Behavior and Structural Analysis : Studies on its thermal decomposition and crystal structure provide insights into its stability and potential applications in material sciences (Shen et al., 2005).

  • Corrosion Inhibition : As an inhibitor for corrosion of mild steel in CO2-saturated environments, this compound finds applications in industrial maintenance (Zhang et al., 2019).

  • Biologically Active Substances : Its derivatives have been synthesized and showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity, indicating its potential in developing new antimicrobial agents (Sych et al., 2019).

  • Acetylcholinesterase-Inhibition Activities : Derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase, an enzyme related to neurodegenerative diseases like Alzheimer's (Zhu et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and how the compound could be modified to improve its properties or activity.


Please note that this is a general approach and the specifics might vary depending on the nature of the compound and the available information. For a detailed analysis of a specific compound, it’s best to refer to scientific literature or databases dedicated to chemical information. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

3-benzylsulfanyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c10-8-11-9(12-14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIUWIYFNWLYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340307
Record name 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

CAS RN

83757-08-8
Record name 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HY Kim, SH Kwak, GH Lee, YD Gong - Tetrahedron, 2014 - Elsevier
A copper-catalyzed N–S bond formation was utilized to produce 3-substituted-5-amino-1,2,4-thiadiazoles from imidoyl thioureas obtained by reaction of amidine hydrochlorides with …
Number of citations: 40 www.sciencedirect.com

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